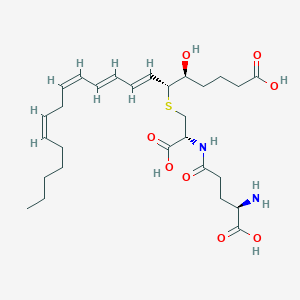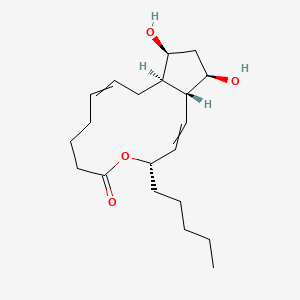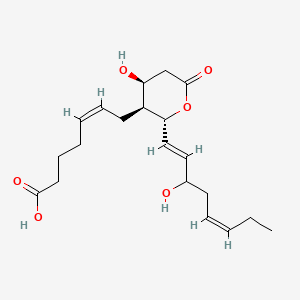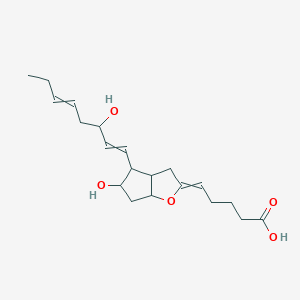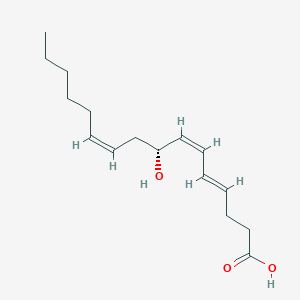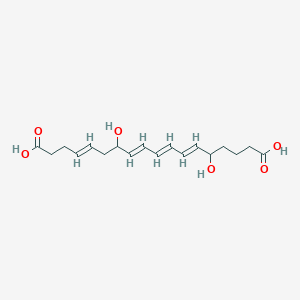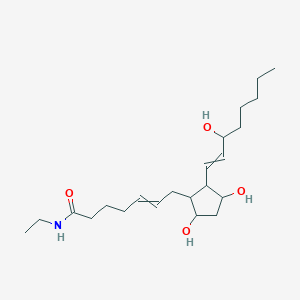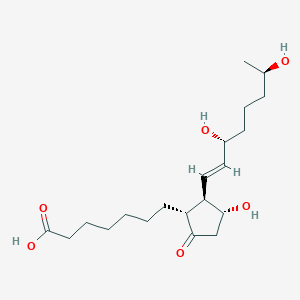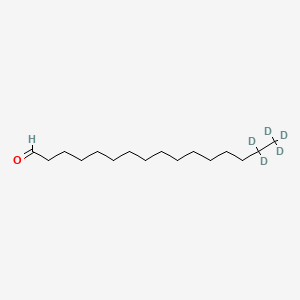
Hexadecanal-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanal-d5 is a deuterated form of hexadecanal, an organic compound with the chemical formula C16H27D5O. It is primarily used as an internal standard for the quantification of hexadecanal in various analytical applications, particularly in mass spectrometry . The deuterium atoms in this compound replace hydrogen atoms, making it a valuable tool in research due to its stability and distinct mass.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecanal-d5 is synthesized by introducing deuterium atoms into hexadecanal. This can be achieved through various methods, including the use of deuterated reagents or catalysts. One common approach involves the reduction of hexadecanoic acid-d5 (palmitic acid-d5) to hexadecanol-d5, followed by oxidation to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often exceeding 99% deuterated forms . The compound is then purified and formulated into solutions suitable for analytical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecanal-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to hexadecanoic acid-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to hexadecanol-d5 using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Hexadecanoic acid-d5.
Reduction: Hexadecanol-d5.
Substitution: Various substituted hexadecanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexadecanal-d5 is widely used in scientific research due to its stability and distinct mass, which makes it an ideal internal standard for mass spectrometry. Its applications include:
Chemistry: Used as a reference standard in the quantification of hexadecanal and related compounds.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Industry: Applied in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Hexadecanal-d5 exerts its effects primarily through its role as an internal standard in analytical applications. It does not have a direct biological mechanism of action but is used to ensure accurate quantification of hexadecanal in various samples. In biological systems, hexadecanal is involved in signaling pathways related to lipid metabolism and cellular stress responses .
Comparaison Avec Des Composés Similaires
Hexadecanal-d5 is unique due to its deuterium content, which distinguishes it from non-deuterated hexadecanal. Similar compounds include:
Hexadecanal: The non-deuterated form with the chemical formula C16H32O.
Hexadecanol-d5: The deuterated alcohol form with the chemical formula C16H33D5O.
Hexadecanoic acid-d5: The deuterated acid form with the chemical formula C16H31D5O2.
This compound is particularly valuable in research due to its stability and distinct mass, which allows for precise quantification and analysis in mass spectrometry .
Propriétés
Formule moléculaire |
C16H32O |
|---|---|
Poids moléculaire |
245.45 g/mol |
Nom IUPAC |
15,15,16,16,16-pentadeuteriohexadecanal |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2 |
Clé InChI |
NIOYUNMRJMEDGI-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC=O |
SMILES canonique |
CCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


